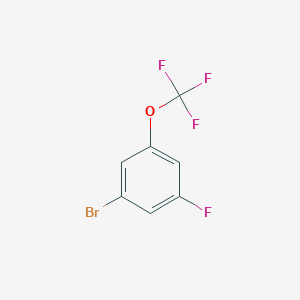

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene

CAS No.: 1129541-09-8

Cat. No.: VC2566306

Molecular Formula: C7H3BrF4O

Molecular Weight: 259 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1129541-09-8 |

|---|---|

| Molecular Formula | C7H3BrF4O |

| Molecular Weight | 259 g/mol |

| IUPAC Name | 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

| Standard InChI Key | YSQUMHZTWVFXKK-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1F)Br)OC(F)(F)F |

| Canonical SMILES | C1=C(C=C(C=C1F)Br)OC(F)(F)F |

Introduction

Chemical Identity and Properties

Basic Information

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is identified by the CAS registry number 1129541-09-8 and has the molecular formula C₇H₃BrF₄O . The compound is also known by alternative names including 3-bromo-5-fluorophenyl trifluoromethyl ether and 3-bromo-5-fluorotrifluoromethoxybenzene . The systematic IUPAC naming ensures proper identification in scientific literature and regulatory documentation.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1129541-09-8 |

| Molecular Formula | C₇H₃BrF₄O |

| Molecular Weight | 258.996 g/mol |

| MDL Number | MFCD22551456 |

| InChI Key | YSQUMHZTWVFXKK-UHFFFAOYSA-N |

| InChI Code | 1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H |

Physical Properties

Table 2: Physical Properties

Structural Characteristics

The molecular structure of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene features a benzene ring with three distinct substituents: a bromine atom at position 1, a fluorine atom at position 3, and a trifluoromethoxy group (-OCF₃) at position 5. This substitution pattern creates an electron-deficient aromatic system due to the electron-withdrawing nature of the halogen substituents.

The presence of the trifluoromethoxy group contributes significantly to the compound's lipophilicity, while the bromine atom at position 1 serves as a reactive site for various synthetic transformations, particularly cross-coupling reactions. The fluorine at position 3 enhances metabolic stability in biological systems and modifies the electronic properties of the aromatic ring.

Reactivity and Chemical Behavior

The reactivity profile of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is largely determined by the bromine substituent, which serves as a leaving group in various transition metal-catalyzed coupling reactions. The compound can participate in numerous synthetic transformations:

Cross-Coupling Reactions

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids and esters

-

Stille coupling with organostannanes

-

Negishi coupling with organozinc compounds

-

Sonogashira coupling with terminal alkynes

These reactions enable the formation of carbon-carbon bonds, facilitating the incorporation of this structure into more complex molecules.

Nucleophilic Aromatic Substitution

Despite the electron-withdrawing nature of the fluorine and trifluoromethoxy groups, which typically activate the ring toward nucleophilic aromatic substitution, these reactions are less common for this compound compared to coupling reactions.

Applications

Pharmaceutical Research

1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene serves as an important building block in medicinal chemistry and pharmaceutical research. The presence of fluorine atoms in the structure increases lipophilicity and metabolic stability of resulting drug candidates.

The compound is utilized in the synthesis of:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-inflammatory agents

-

Central nervous system therapeutics

The trifluoromethoxy group, in particular, has gained significant attention in drug design due to its ability to enhance bioavailability and membrane permeability of drug molecules.

Agrochemical Development

In agrochemical research, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene serves as a precursor for the synthesis of:

-

Insecticides

-

Fungicides

-

Herbicides

The halogenated structure contributes to the environmental persistence and biological activity of resulting agrochemical products.

Materials Science

The compound may also find applications in materials science, particularly in the development of:

-

Liquid crystals

-

Specialty polymers

-

Electronic materials

Structural Analogs and Related Compounds

Several structural analogs of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene have been reported with varying substitution patterns:

Table 3: Structural Analogs

| Compound | CAS Number | Similarity | Structural Difference |

|---|---|---|---|

| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | 433939-28-7 | 0.97 | Difluoromethoxy vs. trifluoromethoxy |

| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | 168971-68-4 | 0.90 | Different substitution pattern |

| 1-Bromo-3-Methoxy-5-(trifluoromethoxy)benzene | 1330750-28-1 | 0.89 | Methoxy vs. fluoro group |

| 3-Bromo-5-(trifluoromethoxy)phenol | 1197239-47-6 | 0.89 | Hydroxyl vs. fluoro group |

These analogs may exhibit similar chemical properties but possess distinct reactivity profiles and applications based on their structural differences .

| Supplier | Catalog Number | Standard Purity | Packaging Options |

|---|---|---|---|

| Manchester Organics | D15872 | 95% | Custom packaging available |

| Ambeed | AMBH95E0859A | 95% | Various sizes |

| Sigma-Aldrich (via Ambeed) | AMBH95E0859A | 95% | Research quantities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume